
Naringenin trimethyl ether
Overview
Description
Naringenin trimethyl ether (NTE) is a naturally occurring flavonoid that is found in many fruits and vegetables, as well as in some herbal supplements. NTE has been studied for its potential health benefits, such as antioxidant, anti-inflammatory, and anticancer activities. NTE has also been studied for its ability to modulate several biochemical pathways and to act as a potent inhibitor of the enzyme acetylcholinesterase.
Scientific Research Applications
Antitumor Activity
Naringenin, a dietary flavonoid, has been explored for its antitumor potential. Derivatives like tert-butyl oxime ether have demonstrated significant growth inhibitory activity in cancer cell lines, suggesting apoptosis induction and cell cycle arrest capabilities (Latif et al., 2019). Additionally, lipophilic ether derivatives of naringenin have shown promising antiviral and antiproliferative activities against Zika virus and tumor cells (Mendes et al., 2020).
Estrogenic Activities
Naringenin and related compounds have been reported to exhibit estrogenic activities, which can be beneficial in treating diseases related to estrogen deficiency (Guo et al., 2011). This dual-directional estrogenic effect highlights naringenin's potential in therapeutic applications targeting hormonal imbalances.
Antioxidant Properties
Naringenin's antioxidant properties have been extensively researched. Studies indicate its ability to reduce free radicals and enhance antioxidant activity in various chronic diseases, suggesting its role as a potential oxidative stress reliever (Zaidun et al., 2018).
Nanoparticle-Based Delivery Systems
The development of naringenin-loaded nanoparticles for biomedical applications, such as anticancer therapy, has been a significant area of research. These nanoparticles aim to improve bioavailability and therapeutic efficacy of naringenin (Kumar & Abraham, 2016). Similarly, silk fibroin nanoparticles loaded with naringenin have shown enhanced anticancer potential in vitro (Fuster et al., 2020).
Immunomodulatory Effects
Naringenin's role as an immunomodulator in therapeutic applications has been explored, highlighting its potential in managing inflammation-related disorders (Zeng et al., 2018).
Controlled Drug Release
Naringenin has been used in controlled drug release systems, demonstrating potential in clinical treatments requiring controlled drug delivery (Yan et al., 2017).
Pharmacokinetics and Metabolism Studies
The pharmacokinetic and metabolic profiles of naringenin have been investigated across different species, providing valuable insights for drug development (Bai et al., 2020).
Wound Healing Applications
Naringenin, delivered in nanoemulsion forms, has shown potential in enhancing the healing of wounds, indicating its therapeutic value in topical applications (Akrawi et al., 2020).
Mechanism of Action
Target of Action
Naringenin trimethyl ether is a component found in the branches and leaves of the plant Four Seasons Rice Grass . The primary targets of Naringenin, a related compound, include the HTH-type transcriptional regulator TtgR in Pseudomonas putida, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans . These targets play crucial roles in various biological processes, including transcription regulation, estrogen signaling, and cytochrome P450-mediated metabolism .
Mode of Action
For instance, it acts as an antagonist to Aldo-keto reductase family 1 member C1, an inhibitor to Cytochrome P450 19A1, and a partial agonist to Estrogen receptor beta . These interactions result in changes in the activity of these targets, thereby influencing the associated biological processes .
Biochemical Pathways
It can suppress cytokine and growth factor production, arrest the cell cycle, and modulate different cellular signaling pathways . The biosynthetic pathway of Naringenin involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .
Pharmacokinetics
Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of Naringenin, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties impact the bioavailability of Naringenin and its therapeutic potential .
Result of Action
Naringenin, a related compound, has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients .
Action Environment
Environmental factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of this compound.
properties
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSCAHSIUPLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



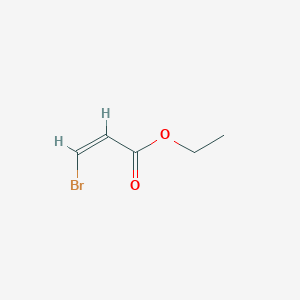
![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)
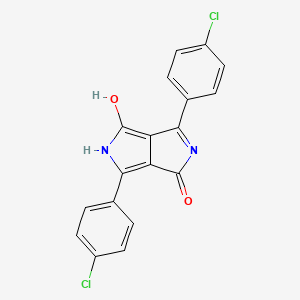

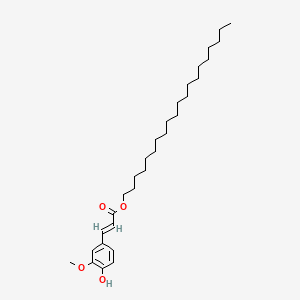
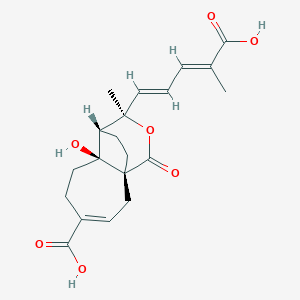
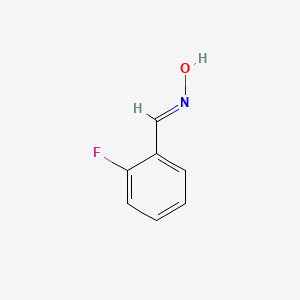

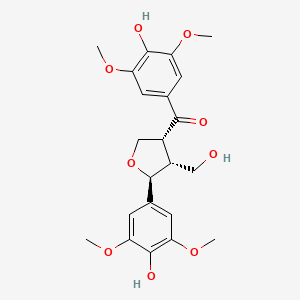
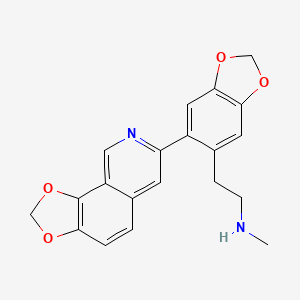



![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)